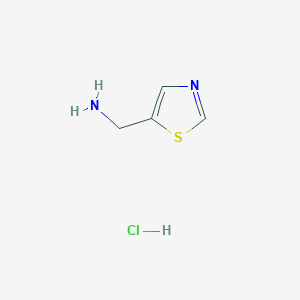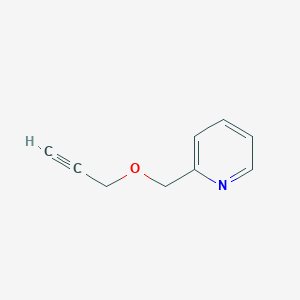
Alprazolam-d3
Descripción general
Descripción
Alprazolam-d3 es una forma deuterada de alprazolam, una triazolobenzodiazepina que se utiliza comúnmente para tratar la ansiedad y los trastornos de pánico. La versión deuterada, this compound, se utiliza principalmente como un estándar interno en la química analítica, particularmente en la espectrometría de masas, para cuantificar la presencia de alprazolam en muestras biológicas .
Aplicaciones Científicas De Investigación
El Alprazolam-d3 se utiliza ampliamente en la investigación científica, particularmente en:
Química: Como un estándar interno en espectrometría de masas para la cuantificación de alprazolam.
Biología: Estudio de las vías metabólicas de alprazolam en sistemas biológicos.
Medicina: Investigación de la farmacocinética y la farmacodinámica de alprazolam.
Industria: Control de calidad y validación de métodos analíticos para la detección de alprazolam
Mecanismo De Acción
Alprazolam-d3, al igual que el alprazolam, ejerce sus efectos uniéndose al complejo del receptor del ácido gamma-aminobutírico A (GABA A) en el sistema nervioso central. Esta unión mejora los efectos inhibitorios del GABA, lo que lleva a efectos sedantes, ansiolíticos y relajantes musculares. La forma deuterada se utiliza principalmente para fines analíticos y no difiere en su mecanismo de acción de la forma no deuterada .
Análisis Bioquímico
Biochemical Properties
Alprazolam-d3 plays a significant role in biochemical reactions, particularly in the context of its interactions with the central nervous system. The compound interacts with the gamma-aminobutyric acid (GABA) receptors, specifically the GABAA receptor . This compound binds to the benzodiazepine site on the GABAA receptor, enhancing the inhibitory effects of GABA by increasing the frequency of chloride channel opening. This interaction leads to hyperpolarization of the neuron, resulting in sedative, anxiolytic, and muscle relaxant effects .
Cellular Effects
This compound influences various types of cells and cellular processes. In neuronal cells, the compound modulates cell signaling pathways by enhancing GABAergic transmission . This modulation affects gene expression and cellular metabolism, leading to changes in the expression of genes involved in stress response, neurotransmitter synthesis, and synaptic plasticity . Additionally, this compound has been shown to impact the function of glial cells, which play a crucial role in maintaining the homeostasis of the central nervous system .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with the GABAA receptor. Upon binding to the benzodiazepine site, this compound enhances the affinity of the receptor for GABA, leading to increased chloride ion influx and subsequent neuronal hyperpolarization . This results in the inhibition of neuronal excitability and the promotion of sedative and anxiolytic effects. Additionally, this compound may influence the activity of other biomolecules, such as enzymes involved in neurotransmitter metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its efficacy in modulating GABAergic transmission, with consistent effects on neuronal function and behavior . Prolonged exposure to this compound may lead to tolerance and dependence, similar to other benzodiazepines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound produces anxiolytic and sedative effects without significant adverse effects . At higher doses, this compound can induce motor impairment, respiratory depression, and other toxic effects . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses . These findings highlight the importance of careful dosage management in experimental and clinical settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily in the liver. The compound is metabolized by cytochrome P450 enzymes, particularly CYP3A4, to form active metabolites such as 4-hydroxyalprazolam and α-hydroxyalprazolam . These metabolites retain pharmacological activity and contribute to the overall effects of this compound . The metabolism of this compound can be influenced by various factors, including genetic polymorphisms and co-administration of other drugs .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . This compound interacts with various transporters and binding proteins, which influence its localization and accumulation in specific tissues . The distribution of this compound is also affected by factors such as lipid solubility and protein binding affinity .
Subcellular Localization
The subcellular localization of this compound is primarily within the neuronal cell membrane, where it interacts with the GABAA receptor . The compound may also be localized in other cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can influence cellular metabolism and stress response . Post-translational modifications and targeting signals play a role in directing this compound to specific subcellular compartments .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Alprazolam-d3 implica la deuteración de alprazolam. Un método incluye disolver alprazolam no deuterado en dimetilformamida, seguido de la adición de deuterocloroformo y una fuente de deuterio como la sal deuterada. La mezcla de reacción se calienta luego a 120 °C durante 8 horas .
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a una escala mayor. El proceso implica un control estricto de las condiciones de reacción para asegurar una alta pureza y rendimiento del producto deuterado. El producto final a menudo se purifica mediante cromatografía en columna para lograr los niveles de pureza deseados .
Análisis De Reacciones Químicas
Tipos de reacciones
Alprazolam-d3, al igual que su contraparte no deuterada, experimenta diversas reacciones químicas, que incluyen:
Oxidación: El alprazolam se puede oxidar para formar alfa-hidroxi-alprazolam y 4-hidroxi-alprazolam.
Reducción: Las reacciones de reducción son menos comunes, pero pueden ocurrir en condiciones específicas.
Sustitución: Las reacciones de sustitución pueden ocurrir en los átomos de nitrógeno del anillo triazol.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se pueden utilizar agentes reductores como el hidruro de aluminio y litio.
Sustitución: Se pueden utilizar reactivos como los haluros de alquilo para reacciones de sustitución.
Principales productos formados
Oxidación: Alfa-hidroxi-alprazolam y 4-hidroxi-alprazolam.
Reducción: Formas reducidas de alprazolam.
Sustitución: Diversos derivados sustituidos dependiendo de los reactivos utilizados.
Comparación Con Compuestos Similares
Compuestos similares
Diazepam: Otra benzodiazepina utilizada para la ansiedad y la relajación muscular.
Lorazepam: Se utiliza para la ansiedad y como preanestésico.
Clonazepam: Se utiliza para los trastornos de pánico y las convulsiones
Singularidad
El Alprazolam-d3 es único debido a sus átomos de deuterio, lo que lo convierte en un estándar interno ideal para la espectrometría de masas. Este etiquetado isotópico permite la cuantificación precisa y la diferenciación del alprazolam no deuterado en matrices biológicas complejas .
Propiedades
IUPAC Name |
8-chloro-6-phenyl-1-(trideuteriomethyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4/c1-11-20-21-16-10-19-17(12-5-3-2-4-6-12)14-9-13(18)7-8-15(14)22(11)16/h2-9H,10H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREFGVBLTWBCJP-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801344673 | |
| Record name | Alprazolam-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801344673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112393-64-3 | |
| Record name | Alprazolam-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801344673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methanesulfonic acid;[(11S)-2-methyl-11-(morpholin-4-ylmethyl)-9-oxa-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl]-naphthalen-1-ylmethanone](/img/structure/B162823.png)



![1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B162838.png)








